molecular formula C6H12ClNO B6353280 3-Cyclopropoxyazetidine hydrochloride CAS No. 1254477-67-2

3-Cyclopropoxyazetidine hydrochloride

Cat. No. B6353280
CAS RN: 1254477-67-2
M. Wt: 149.62 g/mol
InChI Key: PWSFFDJOWGRTJQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

3-Cyclopropoxyazetidine hydrochloride is a yellow to brown solid . Its linear formula is C6H12ClNO . The molecular weight is 149.62 .

Scientific Research Applications

Pharmacological Research Applications

Innovative Drug Development : Compounds like "3-Cyclopropoxyazetidine hydrochloride" may be of interest in the development of new drugs due to their unique chemical structures. For example, cyclophosphamide is an alkylating agent used in treating various cancers, showcasing the potential of cyclopropyl-containing compounds in therapeutic applications (Ahmed & Hombal, 1984).

Mechanistic Studies : Understanding the mechanism of action of such compounds provides insights into cellular processes and potential therapeutic pathways. Cyclophilin A, for example, plays a crucial role in several diseases due to its peptidyl prolyl cis-trans isomerase activity, highlighting the importance of studying specific compound interactions (Nigro, Pompilio, & Capogrossi, 2013).

properties

IUPAC Name

3-cyclopropyloxyazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-5(1)8-6-3-7-4-6;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSFFDJOWGRTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropoxyazetidine hydrochloride

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